N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]-2-methylpropanamide
Description
The compound N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]-2-methylpropanamide is a quinoline derivative featuring a 4-oxo-1,4-dihydroquinolin-2-yl core substituted with a 3-methoxyphenyl group at position 3, a methyl group at position 1, and a branched 2-methylpropanamide moiety at position 2.
The 3-methoxyphenyl group likely enhances lipophilicity and π-π stacking interactions, while the 2-methylpropanamide side chain may modulate solubility and hydrogen-bonding capacity compared to linear alkyl amides (e.g., tetradecanamide or hexadecanamide in ).
Properties
IUPAC Name |
N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13(2)21(25)22-20-18(14-8-7-9-15(12-14)26-4)19(24)16-10-5-6-11-17(16)23(20)3/h5-13H,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTZIOXXIFPORW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C(=O)C2=CC=CC=C2N1C)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(3-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]-2-methylpropanamide is a complex organic compound that belongs to the quinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. The following sections detail its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20N2O3, and its structure includes a quinoline core with a methoxyphenyl substituent and an amide functional group. The presence of the methoxy group enhances solubility and may influence interactions with biological targets, making it a subject of interest in drug development.
Antitumor Activity
This compound exhibits significant antitumor properties. Studies have shown that it can intercalate with DNA and inhibit topoisomerases, enzymes essential for DNA replication and repair. This mechanism disrupts cellular processes, leading to apoptosis in cancer cells. In vitro studies have reported IC50 values indicating potent antiproliferative effects against various cancer cell lines, including HeLa and A549 cells.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values against E. coli and E. faecalis were found to be 62.5 µg/mL and 78.12 µg/mL, respectively.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline moiety allows the compound to intercalate into DNA, disrupting replication processes.
- Topoisomerase Inhibition : By inhibiting topoisomerases, the compound prevents proper DNA unwinding and replication.
- Antioxidant Properties : Some studies suggest that the compound may exhibit free radical scavenging activity, contributing to its overall therapeutic profile.
Case Studies
Recent research has highlighted the potential of this compound in various therapeutic contexts:
- Cancer Treatment : In a study focusing on its anticancer effects, this compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.
- Infection Control : Another study demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option for antibiotic-resistant infections.
Future Directions
Further research is needed to fully elucidate the pharmacological profile of this compound. Areas for future investigation include:
- In vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To explore additional mechanisms of action beyond those currently understood.
- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific biological targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of structurally related 4-oxo-1,4-dihydroquinoline derivatives is summarized in Table 1.
Table 1: Comparison of Key Properties with Analogous Compounds
Key Observations:
- Alkyl Chain Length vs. Bioactivity : Longer alkyl chains (e.g., tetradecanamide, hexadecanamide) in increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce solubility. The target compound’s branched 2-methylpropanamide likely balances solubility and lipophilicity .
- Substitution Position: Derivatives with substitutions at position 3 (e.g., 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid in ) exhibit distinct electronic and steric effects compared to position 2 substitutions in the target compound. Position 2 amides may facilitate stronger hydrogen bonding with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
